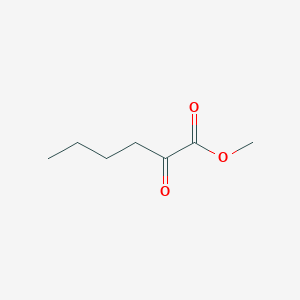

Methyl 2-oxohexanoate

CAS No.: 6395-83-1

Cat. No.: VC4389870

Molecular Formula: C7H12O3

Molecular Weight: 144.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6395-83-1 |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 |

| IUPAC Name | methyl 2-oxohexanoate |

| Standard InChI | InChI=1S/C7H12O3/c1-3-4-5-6(8)7(9)10-2/h3-5H2,1-2H3 |

| Standard InChI Key | GJIQBFATAJWGCL-UHFFFAOYSA-N |

| SMILES | CCCCC(=O)C(=O)OC |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| CAS No. | 6395-83-1 | |

| IUPAC Name | methyl 2-oxohexanoate | |

| Solubility | Not available |

Synthesis Methods

Methyl 2-oxohexanoate is synthesized via condensation reactions between aldehydes or ketones and carboxylic acid derivatives. A notable method involves the acid-catalyzed esterification of 2-oxohexanoic acid with methanol, yielding the target compound. A 1986 study in Tetrahedron Letters detailed a protocol using α-keto acids and methylating agents under mild conditions .

Key Synthesis Steps:

-

Formation of 2-Oxohexanoic Acid: Oxidation of hexanoic acid derivatives or selective cleavage of larger molecules.

-

Esterification: Reaction with methanol in the presence of catalytic sulfuric acid.

-

Purification: Distillation or chromatography to isolate the product .

Physical and Chemical Properties

Despite its utility, critical physical properties such as melting point, boiling point, and density remain unreported in the literature . This gap underscores the need for further experimental characterization. The compound’s solubility in organic solvents like dichloromethane and ethyl acetate is inferred from its ester functionality, but aqueous solubility is likely low due to its hydrophobic carbon chain.

Structural and Spectroscopic Analysis

The compound’s structure is confirmed through spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).

-

Mass Spectrometry: Predicted molecular ion peak at m/z 144.08 ([M]⁺), with fragmentation patterns indicating loss of COOCH₃ .

Table 2: Predicted Collision Cross-Section (CCS) Values for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 145.08592 | 130.7 |

| [M+Na]⁺ | 167.06786 | 140.1 |

| [M-H]⁻ | 143.07136 | 128.8 |

Applications in Organic Synthesis

Methyl 2-oxohexanoate’s dual carbonyl groups enable diverse reactions:

-

Nucleophilic Additions: Grignard reagents or enolates attack the ketone, forming tertiary alcohols or β-diketones.

-

Condensations: Knoevenagel reactions with aldehydes yield α,β-unsaturated esters.

-

Reductions: Catalytic hydrogenation of the ketone produces methyl 2-hydroxyhexanoate, a chiral building block.

Case Study: Synthesis of Pharmaceuticals

The compound serves as a precursor in antidiabetic drug synthesis, where its keto group is functionalized to create thiazolidinedione derivatives.

| Compound | Autoignition Temp (°C) | Heat of Combustion (kJ/mol) |

|---|---|---|

| Methyl hexanoate | 260 | 3,890 |

| Ethyl pentanoate | 245 | 3,760 |

Analytical and Detection Methods

High-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) are preferred for detecting methyl 2-oxohexanoate in complex mixtures. The CCS values in Table 2 aid in identifying adducts during LC-MS workflows .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume